2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Acetylcholinesterase Inhibitors and Antioxidant Activity
A study explored the synthesis of new morpholine-linked thiazoles, which showed potential as inhibitors of acetylcholinesterase, a target for Alzheimer's disease therapy. The research found that specific hybrids exhibited significant inhibition of acetylcholinesterase and demonstrated notable DPPH antioxidant activity, suggesting their potential application in neurodegenerative diseases treatment and antioxidant roles (Mekky, Sanad, & El-Idreesy, 2021).
Anti-Inflammatory and Molecular Docking Studies
Another study focused on synthesizing and evaluating a series of novel compounds for their anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory effects, suggesting their utility in developing new therapeutic agents for inflammation-related disorders. Molecular docking studies further elucidated their mechanism of action, potentially offering insights into their interactions with human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Phosphoinositide 3-Kinase Inhibition
Research identifying 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) highlighted their potential in cancer therapy. These compounds were effective in xenograft models of tumor growth, demonstrating their application in designing new anticancer strategies (Alexander et al., 2008).
Anticonvulsant Evaluation
The anticonvulsant activity of indoline derivatives was evaluated, revealing significant efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This study provided a basis for the development of new anticonvulsant drugs, with the most effective compound showing a promising safety profile and effectiveness in preclinical models (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathway .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play a crucial role in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
The result of the compound’s action can vary depending on its specific targets. As a thiazole derivative, it may have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
These interactions can be either inhibitory or stimulatory, depending on the specific structure of the thiazole derivative and the nature of the biomolecule it interacts with .
Cellular Effects
The cellular effects of 2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate are currently unknown. Thiazole derivatives have been shown to influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the exact structure of the thiazole derivative and the type of cells it interacts with .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar thiazole derivatives have shown that these compounds can have both immediate and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied yet. It is common for the effects of thiazole derivatives to vary with dosage .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Thiazole derivatives could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-18(12-24-19(26)14-3-1-2-4-15(14)20(24)27)29-13-5-6-16-17(11-13)30-21(22-16)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTPWWDDDAUYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.